1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- is a nitrogen-rich heterocyclic compound with the molecular formula C₁₁H₉N₅O and a fused bicyclic structure. Its core consists of a triazole ring fused with a triazine ring, substituted at position 7 with a 4-methoxyphenyl group (SMILES: COC1=CC=C(C=C1)C2=NC3=NN=CN3N=C2) . This compound is part of a broader class of 1,2,4-triazolo-triazine derivatives known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-17-9-4-2-8(3-5-9)10-6-13-16-7-12-15-11(16)14-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIVBCBTECXSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NN=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221542 | |
| Record name | 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71347-43-8 | |
| Record name | 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071347438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with cyanogen bromide to form the intermediate 4-methoxyphenyl-1,2,4-triazole. This intermediate is then reacted with formamide to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- The compound has shown promising results as an anticancer agent. Research indicates that derivatives of 1,2,4-triazolo[4,3-b][1,2,4]triazines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications on the triazole ring can enhance activity against breast cancer cells and other malignancies .
- Antimicrobial Properties :
- Anti-inflammatory and Analgesic Effects :
- CNS Activity :
Agricultural Applications
- Herbicidal Activity :
- Fungicidal Properties :
Case Study 1: Anticancer Efficacy
A study published in Scientific Reports demonstrated that a series of 1,2,4-triazolo[4,3-b][1,2,4]triazine derivatives were synthesized and evaluated for anticancer activity against MCF-7 breast cancer cells. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents published in Pharmaceuticals, the efficacy of 7-(4-methoxyphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine was assessed against multi-drug resistant bacterial strains. The compound exhibited potent activity with minimal inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Biological Activity
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. Among these, 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)- has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 255.30 g/mol
- Structure : The compound features a fused triazole and triazine structure with a methoxyphenyl substituent at the 7-position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of triazolo-triazine compounds. A notable study investigated the antitumor activity of derivatives including 7-(4-methoxyphenyl)-triazolo-triazines against multiple cancer cell lines. The in vitro analysis was conducted on 60 cancer cell lines including leukemia, non-small cell lung cancer, and breast cancer. The results indicated that certain derivatives exhibited significant cytotoxicity with IC values ranging from 5.8 µM to 44.3 µM against specific cell lines such as MDA-MB-468 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 7-(4-methoxyphenyl)-triazole | MDA-MB-468 | 5.8 |
| 7-(4-methoxyphenyl)-triazole | A549 | 24.4 |
| Other derivatives | Various | Range: 5.8 - 44.3 |
Antimicrobial Activity
The triazole moiety is well-known for its antimicrobial properties. Compounds containing the triazolo-triazine framework have shown promising results against various bacterial and fungal strains. For instance, the presence of the methoxy group enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .
The biological activity of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives is primarily attributed to their ability to interact with biological macromolecules such as DNA and proteins. These interactions can lead to:
- Inhibition of DNA synthesis
- Induction of apoptosis in cancer cells
- Disruption of cellular metabolism in pathogens
Study on Antitumor Activity
A comprehensive study published in the Journal of Organic and Pharmaceutical Chemistry focused on synthesizing and evaluating the antitumor activity of various triazolo-triazine derivatives. The study reported that modifications at specific positions significantly influenced the anticancer potency. For example:
- Replacing hydrogen at position 3 with ethyl or pentyl groups enhanced activity against breast cancer cells .
Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial properties of methoxy-substituted triazolo-triazines against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with higher electron-donating groups exhibited better antibacterial activity due to increased interaction with bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The pharmacological profile of 1,2,4-triazolo-triazine derivatives is highly sensitive to substituent modifications. Key structural analogs and their properties are summarized below:
Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., OCH₃) : Enhance solubility and target binding via hydrogen bonding. Critical for antimicrobial and anti-inflammatory activities .
- Electron-Withdrawing Groups (e.g., Cl) : Improve metabolic stability but reduce potency against Gram-positive bacteria due to decreased membrane penetration .
- Core Modifications : Replacing triazine with thiadiazine () or pyridazine () alters π-stacking interactions, shifting activity toward antifungal or CNS targets (e.g., GABAA receptors in TPA023) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 7-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b][1,2,4]triazine, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via multi-step reactions involving hydrazine derivatives and substituted aldehydes. For example, a key intermediate (4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol) is formed by reacting acetylated pyrazole precursors with hydrazine hydrate. Cyclization is achieved using phosphoryl chloride or KOH as catalysts under reflux (80–100°C, 4–18 hours). Optimization involves adjusting solvent polarity (ethanol, DMF) and stoichiometry to maximize yields (~65–90%) .
Q. How is the structural identity of 7-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b][1,2,4]triazine confirmed experimentally?
- Answer : Characterization relies on:
- 1H/13C NMR : Peaks for the 4-methoxyphenyl group (δ ~3.8 ppm for OCH3) and triazolo-triazine core (δ ~8.2–8.5 ppm for aromatic protons).
- IR Spectroscopy : Absorption bands for C=N (1600–1650 cm⁻¹) and S–H (2550 cm⁻¹, if applicable).
- Elemental Analysis : Confirms C, H, N, S composition within ±0.3% of theoretical values .
Q. What preliminary biological assays are used to evaluate the pharmacological potential of this compound?
- Answer : Initial screenings include:
- Enzyme Inhibition : Cholinesterase (for neurodegenerative applications) or 14-α-demethylase (antifungal target) assays using spectrophotometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Q. How is purity and stability ensured during synthesis and storage?
- Answer :
- HPLC : Purity (>95%) is verified using C18 columns with UV detection (λ = 254 nm).
- Stability : Storage under inert gas (N2/Ar) at −20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s antifungal activity, and how are they validated computationally?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to 14-α-demethylase (PDB: 3LD6), where the 4-methoxyphenyl group forms π-π interactions with the heme cofactor. Free energy calculations (MM-PBSA) validate binding affinities (ΔG ~−8.5 kcal/mol), correlating with experimental MIC values against Candida albicans .
Q. How do substituent variations at the triazine core influence structure-activity relationships (SAR)?
- Answer : Systematic SAR studies reveal:
- Electron-donating groups (e.g., –OCH3 at the phenyl ring) enhance antifungal activity by improving membrane permeability.
- Halogen substituents (e.g., –Br at position 6) increase steric bulk, reducing off-target binding but improving selectivity .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Answer : Discrepancies (e.g., varying IC50 values in cytotoxicity assays) are addressed by:
- Standardized Protocols : Uniform cell lines, incubation times, and solvent controls (DMSO ≤0.1%).
- Metabolic Stability Tests : Microsomal assays (e.g., liver S9 fractions) to identify metabolite interference .
Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?
- Answer :
- Lipophilicity Adjustment : LogP values are tuned via substituent modifications (e.g., replacing –OCH3 with –CF3) to balance blood-brain barrier penetration and solubility.
- Prodrug Design : Phosphorylated derivatives improve oral bioavailability in rodent models .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
